2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
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Overview
Description
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C18H21NO3 It is characterized by the presence of a dimethylphenyl group and a trimethoxyphenyl group connected through a methylene bridge to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the reaction of 2,5-dimethylaniline with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor with similar structural features.
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.
Uniqueness
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to its specific combination of dimethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-10,19H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEHZYXZUULZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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